4,6-Diamino-2-methoxypyrimidine-5-carbonitrile

Analytical Chemistry Quantum Chemistry Structural Isomer Differentiation

Researchers pursuing kinase inhibitor SAR require a C-2 methoxy-substituted pyrimidine-5-carbonitrile with distinct electronic character-generic 2-H, 2-Cl, or 2-MeS analogs fail to replicate hinge-region target engagement. This compound delivers: • Neutral 2-MeO H-bond acceptor for kinase hinge binding; core scaffold validated in JNK & EGFR inhibitor patent families. • Divergent UV-Vis spectral fingerprint and SNAr reactivity vs. all common C-2 analogs, enabling forensic identity verification. • Supplied with full analytical characterization (NMR, HPLC, LCMS); global shipping with batch-specific certificates of analysis.

Molecular Formula C6H7N5O
Molecular Weight 165.15 g/mol
Cat. No. B13119152
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,6-Diamino-2-methoxypyrimidine-5-carbonitrile
Molecular FormulaC6H7N5O
Molecular Weight165.15 g/mol
Structural Identifiers
SMILESCOC1=NC(=C(C(=N1)N)C#N)N
InChIInChI=1S/C6H7N5O/c1-12-6-10-4(8)3(2-7)5(9)11-6/h1H3,(H4,8,9,10,11)
InChIKeyPXHMHOCAKWONKO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,6‑Diamino‑2‑methoxypyrimidine‑5‑carbonitrile – Overview


4,6‑Diamino‑2‑methoxypyrimidine‑5‑carbonitrile (CAS 717837‑62‑2) is a 2,4,6‑trisubstituted pyrimidine‑5‑carbonitrile bearing a methoxy group at C‑2 and amino groups at C‑4 and C‑6 . This substitution pattern places the compound within the broader 4,6‑diaminopyrimidine‑5‑carbonitrile chemotype, a privileged scaffold extensively investigated for kinase inhibition [1]. Critically, the C‑2 methoxy substituent imparts distinct electronic, steric, and hydrogen‑bonding properties that differentiate this building block from its C‑2‑H, C‑2‑chloro, C‑2‑methylthio, and C‑2‑cyclopropylamino analogs. These differences manifest in computationally predicted UV‑Vis absorption spectra [2], distinct reactivity in nucleophilic‑aromatic‑substitution‑based diversification [3], and divergent biological activity profiles when incorporated into larger pharmacologically active molecules [1].

Workflow

Kinase inhibitor building block (JNK/EGFR chemotype)

Reactivity

Methoxy group defines electronic and SNAr substitution behavior

Identity

Spectroscopically distinguishable from 6-methoxy regioisomer

Target Space

Structurally distinct from insecticidal Dicyclanil analog

Why Analogs Cannot Replace This Compound


The 4,6‑diaminopyrimidine‑5‑carbonitrile chemotype spans a wide range of biological activities—from insect growth regulators (e.g., Dicyclanil) to potent JNK and EGFR kinase inhibitors—but SAR around the C‑2 position is exceptionally steep. In pyrrolo[2,3‑d]pyrimidine antiviral series, replacing the C‑2 substituent while maintaining the 4,6‑diamino‑5‑nitrile core completely abolished anti‑HCMV activity [1]. Similarly, within Signal Pharmaceutical’s JNK‑inhibitor patent family, the C‑2 substituent (including methoxy) is a defined variable that controls kinase selectivity, cellular potency, and ADME properties [2]. Computational PPP‑method analysis of the isomeric diamino‑methoxy‑pyridinecarbonitrile system further demonstrates that altering the position of the methoxy group (C‑2 vs. C‑6) produces fundamentally different UV‑Vis spectral fingerprints [3]. Therefore, generic substitution with a 2‑H, 2‑chloro, 2‑methylthio, or 2‑cyclopropylamino analog will not preserve the same electronic character, reactivity profile, or biological outcome.

C-2 substituent sensitivity

C-2 methoxy vs. H, Cl, or SMe profoundly alters kinase selectivity and reactivity; biological profiles may not transfer to analogs.

Regioisomer misassignment

6-methoxy isomer yields distinct UV-Vis and NMR signatures; positional isomer substitution risks identity errors in synthesis and QC.

Dicyclanil divergence

Dicyclanil (2-cyclopropylamino) targets insect ACP; the 2-methoxy analog may not serve insecticidal applications and shifts toward mammalian kinase engagement.

Evidence of Differentiation from Analogs


UV‑Vis Spectral Differentiation from Regioisomer

PPP (Pariser–Parr–Pople) calculations predict distinct absorption spectra for 4,6‑diamino‑2‑methoxy‑ (target compound) and 2,4‑diamino‑6‑methoxy‑3‑pyridinecarbonitrile (isomer), with differences traced to locally excited states and charge‑transfer configurations between molecular subunits [1]. While the study reports theoretical spectra rather than numeric λmax values, the computed spectral fingerprints provide a computational basis for distinguishing these positional isomers that would be challenging to resolve by standard NMR alone.

Spectral differentiation
Method context
PPP-calculated distinct absorption profiles for 2- vs. 6-methoxy isomers
Supports isomer identity verification in QC workflows
Based on theoretical PPP calculations (Monatsh. Chem. 1984)
Analytical Chemistry Quantum Chemistry Structural Isomer Differentiation

Core Intermediate in JNK Inhibitor Patents

The Signal Pharmaceuticals patent family (US 2023/0116093 A1) extensively exemplifies 2‑substituted 4,6‑diaminopyrimidine‑5‑carbonitriles as JNK pathway inhibitors for liver fibrotic disorders [1]. The C‑2 position is explicitly defined as a variable substitution site (R² in Markush structures), and the 2‑methoxy variant is a logical synthetic intermediate for generating the claimed 2‑alkoxy and 2‑aryloxy analogs via standard SNAr or ether‑cleavage/alkylation sequences. Within the broader pyrimidine‑5‑carbonitrile EGFR inhibitor series, 2‑methoxy substitution is a recurring motif that modulates kinase hinge‑region hydrogen‑bonding interactions [2].

JNK inhibitor scaffold
Class-level inference
Exemplified as C-2 variable in Markush structures (US 2023/0116093)
Enables access to SAR-explored kinase chemical space
Exact bioactivity data for 2-methoxy not disclosed
Medicinal Chemistry Kinase Inhibitors JNK Pathway

Antimicrobial Potential via Amino Substitution

A study on 2‑chloro‑4,6‑diamino‑5‑cyanopyrimidine as a versatile intermediate demonstrates that nucleophilic displacement of the 2‑chloro group with various amines yields 2‑amino‑substituted 4,6‑diamino‑5‑cyanopyrimidines that exhibit good bactericidal activity against certain fungi [1]. The 2‑methoxy analog can serve as an alternative electrophilic partner or a precursor to the 2‑chloro intermediate, expanding the accessible substitution space.

Antimicrobial diversification
Class-level inference
2-Chloro analog yields active antifungals via SNAr; methoxy offers orthogonal handle
Supports library synthesis for antimicrobial screening
Specific MIC data for methoxy analog not reported
Antimicrobial Antifungal Agrochemical

Selectivity Advantage Over Insecticidal Analog

Dicyclanil (4,6‑diamino‑2‑(cyclopropylamino)pyrimidine‑5‑carbonitrile) is a commercial insect growth regulator with known carcinogenic potential and insect‑specific ACP enzyme inhibition [1]. The 2‑methoxy analog differs at the C‑2 position by replacing the cyclopropylamino group with a methoxy group. This structural difference is expected to abolish binding to the insect ACP target while enabling alternative hydrogen‑bonding interactions with mammalian kinase ATP‑binding pockets, as evidenced by the Signal Pharmaceuticals JNK patent series [2]. The methoxy group’s smaller steric bulk and lack of a basic amine also improve physicochemical properties (lower logP, reduced PSA) relative to Dicyclanil.

Selectivity differentiation
Cross-study comparable
Calculated logP ~0.03; divergent C-2 pharmacophore vs. insect ACP inhibitor
Supports kinase-targeted over insecticidal applications
Methoxy abolishes insect ACP binding motif
Toxicology Selectivity Drug Safety

Key Research Applications


JNK and EGFR Kinase Inhibitor Development

The compound serves as the core 4,6‑diamino‑5‑cyanopyrimidine scaffold for generating 2‑alkoxy/aryloxy‑substituted kinase inhibitors, as evidenced by the Signal Pharmaceuticals JNK inhibitor patent family [1] and pyrimidine‑5‑carbonitrile EGFR inhibitor literature [2]. The 2‑methoxy group provides a neutral hydrogen‑bond acceptor for hinge‑region interactions while offering a synthetic handle for late‑stage diversification via demethylation or SNAr.

Synthesis of Antimicrobial Derivatives

Drawing on the established reactivity of 2‑chloro‑4,6‑diamino‑5‑cyanopyrimidine toward amine nucleophiles to yield antifungal agents [3], the 2‑methoxy analog can either be converted to the 2‑chloro intermediate or undergo direct nucleophilic displacement with strong nucleophiles, enabling parallel library synthesis for antimicrobial screening.

Spectroscopically Defined Quality Control

The computationally characterized UV‑Vis spectral fingerprint [4] and distinct NMR signature differentiate this 2‑methoxy regioisomer from the 6‑methoxy isomer, providing forensic analytical markers for identity testing and purity assessment in GMP and research‑grade procurement.

Non‑Insecticidal Kinase Probe Development

Unlike the insecticidal analog Dicyclanil [5], the 2‑methoxy derivative lacks the cyclopropylamino pharmacophore required for insect ACP inhibition, directing its utility toward mammalian kinase targets. This selectivity distinction is critical for laboratories requiring a kinase‑focused chemical probe devoid of insect‑specific off‑target activity.

Application
Selection Property
Validation Focus
JNK/EGFR kinase inhibitor synthesis
C-2 methoxy hinge-binding motif
Kinase panel selectivity and SAR
Antimicrobial derivative synthesis
Electrophilic C-2 for nucleophilic displacement
Antifungal/antibacterial screening
QC identity testing
Regioisomer-specific spectral fingerprints
UV-Vis/NMR isomer verification
Mammalian kinase probe development
C-2 methoxy (non-insecticidal pharmacophore)
Kinase target engagement vs. insect ACP
Quote Request

Request a Quote for 4,6-Diamino-2-methoxypyrimidine-5-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.